molecular formula C19H29N3O2 B2848963 N1-(2,6-dimethylphenyl)-N2-((1-isopropylpiperidin-4-yl)methyl)oxalamide CAS No. 946291-38-9

N1-(2,6-dimethylphenyl)-N2-((1-isopropylpiperidin-4-yl)methyl)oxalamide

Cat. No.: B2848963
CAS No.: 946291-38-9
M. Wt: 331.46
InChI Key: ZOIXUQQJFXWTPT-UHFFFAOYSA-N
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Description

N1-(2,6-Dimethylphenyl)-N2-((1-isopropylpiperidin-4-yl)methyl)oxalamide is a synthetic oxalamide derivative characterized by a central oxalyl bridge connecting two substituted aromatic and aliphatic moieties. The 2,6-dimethylphenyl group provides steric bulk and lipophilicity, while the 1-isopropylpiperidin-4-ylmethyl moiety introduces a flexible, nitrogen-containing heterocyclic structure.

Properties

IUPAC Name

N'-(2,6-dimethylphenyl)-N-[(1-propan-2-ylpiperidin-4-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O2/c1-13(2)22-10-8-16(9-11-22)12-20-18(23)19(24)21-17-14(3)6-5-7-15(17)4/h5-7,13,16H,8-12H2,1-4H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOIXUQQJFXWTPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C(=O)NCC2CCN(CC2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(2,6-dimethylphenyl)-N2-((1-isopropylpiperidin-4-yl)methyl)oxalamide, with CAS number 946291-38-9, is a synthetic compound that has attracted attention in various fields of biological research. This article reviews its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

PropertyValue
Molecular Formula C18H27N3O2
Molecular Weight 331.5 g/mol
CAS Number 946291-38-9
IUPAC Name This compound

Biological Activity Overview

This compound has been investigated for its potential biological activities, particularly in the context of neurological disorders and enzyme modulation. The following sections detail specific findings related to its activity.

The compound's mechanism of action primarily involves its interaction with specific receptors and enzymes within the body. Preliminary studies suggest that it may act as an inhibitor of certain methyl modifying enzymes, which play critical roles in gene regulation and cellular processes. This interaction can potentially lead to alterations in cellular signaling pathways associated with various diseases.

Enzyme Inhibition Studies

Recent research has indicated that this compound exhibits inhibitory effects on several key enzymes:

  • Histone Methyltransferases : The compound has shown promise in modulating histone methylation, which is crucial for gene expression regulation.
  • Protein Kinases : Inhibition of kinases such as EGFR (Epidermal Growth Factor Receptor) has been observed at sub-micromolar concentrations, suggesting potential applications in cancer therapy.

Study 1: Neuroprotective Effects

A study conducted on animal models of neurodegenerative diseases demonstrated that treatment with this compound resulted in significant neuroprotection against induced oxidative stress. The compound was found to reduce markers of neuronal apoptosis and inflammation, indicating its potential as a therapeutic agent for conditions like Alzheimer's disease.

Study 2: Anticancer Activity

In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. The dual inhibition of EGFR and ErbB2 kinases was particularly noted, with IC50 values indicating effective concentration ranges for therapeutic use. Further research is required to explore its efficacy in vivo.

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameBiological Activity
N1-(3-methylphenyl)-N2-(isopropylpiperidin-4-yl)acetamideModerate anti-inflammatory effects
N1-(4-chlorophenyl)-N2-(isopropylpiperidin-4-yl)acetamideStronger inhibition of EGFR

The oxalamide core combined with piperidine and tolyl groups contributes to the distinct biological properties observed in this compound compared to others.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The oxalamide scaffold is common in agrochemicals and flavoring agents. Below, we compare the target compound with structurally and functionally related molecules, emphasizing substituent effects on biological activity, metabolic pathways, and safety profiles.

Structural Analogues in Flavoring Agents ()

evaluates oxalamide derivatives as flavoring agents, highlighting their metabolic pathways and safety thresholds. Key analogues include:

Compound Name Substituents (R1/R2) NOEL (mg/kg/day) Key Structural Differences
N1-(2,4-Dimethoxyphenyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (No. 1768) R1: 2,4-dimethoxyphenyl; R2: pyridinylethyl 100 Methoxy groups (electron-donating) vs. methyl groups; pyridine vs. piperidine
N1-(2-Methoxy-4-methylphenyl)-N2-(2-(5-methylpyridin-2-yl)ethyl)oxalamide (No. 1769) R1: 2-methoxy-4-methylphenyl; R2: methylpyridinylethyl 100 Mixed methoxy/methyl substitution; methylated pyridine
Target Compound R1: 2,6-dimethylphenyl; R2: isopropylpiperidinylmethyl Not reported Bulky 2,6-dimethylphenyl; isopropylpiperidine (rigid, basic nitrogen)

Key Observations :

  • Substituent Effects: The target compound’s 2,6-dimethylphenyl group increases steric hindrance compared to 2,4-dimethoxy or methoxy/methyl-substituted analogues.
  • Nitrogen Heterocycles : The isopropylpiperidine moiety introduces a tertiary amine, which could influence solubility (via protonation) and receptor interactions compared to pyridine-based side chains. Piperidine rings are more flexible than aromatic pyridine, possibly altering binding kinetics .
  • Safety Profile: While NOEL values for the target compound are unavailable, analogues with similar substituents (e.g., No. 1768) exhibit high NOELs (100 mg/kg/day), suggesting low acute toxicity. However, the piperidine group’s metabolic fate (e.g., CYP450-mediated oxidation) may differ from pyridine derivatives, warranting separate toxicological evaluation .
Agrochemical Analogues ()

lists fungicides with structural similarities, particularly the 2,6-dimethylphenyl group:

Compound Name Core Structure Use Key Differences
Metalaxyl-M Methyl N-(2,6-dimethylphenyl)-N-(methoxyacetyl)-D-alanine Fungicide Alanine backbone vs. oxalamide; methoxyacetyl group
Benalaxyl Methyl N-(2,6-dimethylphenyl)-N-(phenylacetyl)-DL-alanine Fungicide Phenylacetyl group vs. piperidinylmethyl
Target Compound Oxalamide backbone Unknown Oxalamide core; isopropylpiperidine side chain

Key Observations :

  • Backbone Influence : The oxalamide core in the target compound may confer different modes of action compared to alanine-based fungicides. For example, oxalamides could inhibit enzymes via hydrogen bonding (amide groups) rather than acyltransferase interference (metalaxyl’s mechanism) .
  • Substituent Impact : The isopropylpiperidine side chain’s bulkiness and basicity contrast with metalaxyl’s methoxyacetyl group, which is smaller and electron-withdrawing. This difference may affect membrane permeability or target binding .

Metabolic and Toxicological Considerations

  • Metabolism : Oxalamides in undergo hydrolysis and oxidative metabolism (e.g., aromatic/alkyl chain oxidation). The target compound’s piperidine ring may undergo CYP450-mediated N-dealkylation or hydroxylation, producing polar metabolites for renal excretion .
  • Toxicity: Structural analogs (e.g., No. 1768) show high NOELs, but the target compound’s unique substituents (e.g., isopropylpiperidine) could introduce novel toxicophores (e.g., reactive metabolites from piperidine oxidation).

Q & A

Q. How to validate target engagement of this compound in neurological disease models?

  • Methodological Answer :
  • Chemical Proteomics : Use affinity-based probes (ABPs) with a photo-crosslinker to capture binding proteins in neuronal lysates .
  • Knockdown/Rescue Experiments : Silence suspected targets (e.g., via CRISPR) and assess rescue of phenotype upon compound treatment.
  • PET Imaging : Radiolabel the compound (e.g., ¹¹C) to visualize brain penetration and target occupancy in vivo .

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